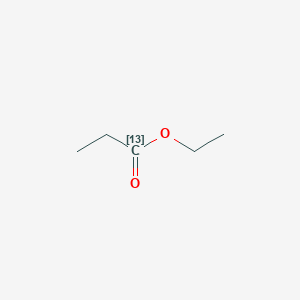
Ethyl propionate-1-13C
概要
説明
Ethyl propionate-1-13C is a stable isotope-labeled compound with the molecular formula CH3CH213COOC2H5. It is an ester formed from propionic acid and ethanol, where the carbon-13 isotope is incorporated at the carbonyl carbon position. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl propionate-1-13C can be synthesized through the esterification of propionic acid-1-13C with ethanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction equation is:
CH3CH2COOH-1-13C+C2H5OH→CH3CH213COOC2H5+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then distilled to separate the this compound from the unreacted materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The raw materials, propionic acid-1-13C and ethanol, are mixed in a reactor with an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ethyl propionate-1-13C undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propionic acid-1-13C and ethanol.
Reduction: It can be reduced to the corresponding alcohol, ethyl propanol-1-13C, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Amines, heat.
Major Products Formed
Hydrolysis: Propionic acid-1-13C, ethanol.
Reduction: Ethyl propanol-1-13C.
Substitution: Corresponding amides.
科学的研究の応用
Ethyl propionate-1-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: Used as a tracer in NMR studies to investigate metabolic pathways and reaction mechanisms.
Metabolic Studies: Helps in tracking the metabolic fate of propionate in biological systems.
Chemical Kinetics: Used to study the kinetics of esterification and hydrolysis reactions.
Pharmaceutical Research: Employed in the synthesis of labeled compounds for drug metabolism studies.
作用機序
The mechanism of action of ethyl propionate-1-13C in research applications involves its incorporation into metabolic pathways or chemical reactions. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the movement and transformation of the compound using NMR spectroscopy. This helps in elucidating the reaction mechanisms and metabolic pathways involved.
類似化合物との比較
Ethyl propionate-1-13C can be compared with other stable isotope-labeled esters, such as:
Ethyl acetate-1-13C: Similar ester with a carbon-13 label at the carbonyl carbon.
Mthis compound: Another ester with a carbon-13 label, but with a different alkyl group.
Propyl propionate-1-13C: Similar ester with a longer alkyl chain.
Uniqueness
This compound is unique due to its specific labeling at the carbonyl carbon, making it particularly useful for studying reactions involving the carbonyl group. Its applications in NMR spectroscopy and metabolic studies highlight its importance in scientific research.
特性
IUPAC Name |
ethyl (113C)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3/i5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCODPIKNYEAC-HOSYLAQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13C](=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481436 | |
| Record name | Ethyl propionate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78217-95-5 | |
| Record name | Ethyl propionate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78217-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















